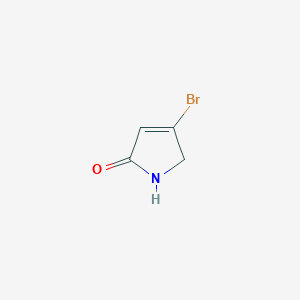

4-Bromo-1H-pyrrol-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNO |

|---|---|

Molecular Weight |

161.98 g/mol |

IUPAC Name |

3-bromo-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7) |

InChI Key |

VEEZQOWDCYDLEF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)N1)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Bromo 1h Pyrrol 2 5h One and Its Precursors

Mechanistic Pathways of Pyrrole (B145914) Bromination and Regioselectivity

The bromination of pyrrole and its derivatives is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is highly dependent on the nature of the substituents on the pyrrole ring.

Electrophilic bromination of pyrroles with carbonyl substituents at the C-2 position typically yields a mixture of the 4- and 5-bromo isomers, with a general preference for substitution at the C-4 position. acs.orgresearchgate.net This regioselectivity is governed by the electron-withdrawing nature of the carbonyl group, which deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C-3 and C-5 positions. However, the precise ratio of 4-bromo to 5-bromo products can be influenced by the specific brominating agent and reaction conditions. acs.org

For instance, the use of N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) with C-2 acylated pyrroles demonstrates good regioselectivity for the C-4 position. acs.org In contrast, employing milder brominating agents like tetrabutylammonium (B224687) tribromide (TBABr₃) can shift the selectivity. With pyrrole-2-carboxamide substrates, TBABr₃ favors the formation of the 5-brominated product. acs.orgresearchgate.net This substrate-controlled regioselectivity suggests that the amide functionality can direct the electrophilic bromination away from the C-4 position. acs.org The mechanism is thought to involve the formation of a Wheland intermediate (arenium ion), and the stability of this intermediate at the different positions dictates the final product distribution. reddit.com

| Pyrrole Substrate | Brominating Agent | Major Product | Reference |

| C-2 Acylated Pyrroles | NBS/THF | 4-Bromo Isomer | acs.org |

| Pyrrole-2-Carboxamides | TBABr₃ | 5-Bromo Isomer | acs.orgresearchgate.net |

Intramolecular Cyclization and Rearrangement Mechanisms in Pyrrolone Formation (e.g., 1,3-hydroxy rearrangement)

The formation of the pyrrolone ring often proceeds through intramolecular cyclization reactions, which can be followed by rearrangements to yield the final stable product. A notable example is the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones.

One innovative, metal-free, one-pot method involves the base-induced intramolecular cyclization of a sulfur ylide. nih.govacs.org This reaction begins with the formation of a vinyl sulfonium (B1226848) salt. The addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under anhydrous conditions, facilitates an intramolecular cyclization with a ketone carbonyl group. nih.govacs.org This is followed by a crucial 1,3-hydroxy rearrangement to produce the 5-hydroxy-1H-pyrrol-2(5H)-one derivatives in high yields. nih.gov

Another pathway involves the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines. rsc.org This cascade reaction includes an intramolecular cyclization followed by a 1,3-sigmatropic shift of an aryl group, ultimately forming 3-arylidene-1-pyrrolines. rsc.org Mechanistic studies, including those on N-alkyne-substituted pyrrole esters, have shown that the electronic properties of substituents can direct the cyclization pathway, leading to either five- or six-membered rings through processes like 6-endo-dig or 5-exo-dig cyclizations. beilstein-journals.org Gold-catalyzed intramolecular cyclizations of N-propargyl-substituted pyrrole carboxylic acids also proceed via a 6-exo-dig pathway to form oxazin-1-one derivatives. beilstein-journals.org

Nucleophilic Substitution Reactivity at the Bromine Moiety

The bromine atom on the 4-Bromo-1H-pyrrol-2(5H)-one ring is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule. smolecule.com The electron-deficient nature of the brominated pyrrole ring, enhanced by the adjacent carbonyl group, facilitates the displacement of the bromide ion by a variety of nucleophiles. pressbooks.pub

While the bromine atom in some brominated pyrrole derivatives can be difficult to displace, reactions with strong nucleophiles like the cyanide ion have been successful. researchgate.net The general mechanism for nucleophilic aromatic substitution can proceed through different pathways, including the SNAr mechanism, which involves the formation of a Meisenheimer complex. However, for some alkylpyrroles, oxidation in the presence of nucleophiles can lead to substitution at other positions on the ring, suggesting a more complex mechanism involving radical intermediates. nih.gov The reaction rate and success of the substitution depend on several factors, including the nature of the nucleophile, the solvent, and the specific electronic environment of the pyrrole ring. pressbooks.publibretexts.org

Carbonyl Reactivity and Condensation Mechanisms in Pyrrolone Synthesis

The carbonyl group within the pyrrolone ring is a key reactive site, participating in various condensation reactions that are fundamental to the synthesis of diverse pyrrole and pyrrolone derivatives. smolecule.com

The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and subsequent dehydration steps to form the pyrrole ring. organic-chemistry.org Similarly, the Knorr pyrrole synthesis reacts an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism initiates with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the aromatic pyrrole. wikipedia.org

More contemporary methods often involve cascade reactions. For example, a multicomponent cascade cyclization can construct complex pyrrolo[3,4-b]quinoline skeletons through a series of bond formations initiated by condensation reactions. researchgate.net

Proposed Mechanisms for Multi-Component Pyrrole/Pyrrolone Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrroles and pyrrolones in a single step. researchgate.netrsc.org These reactions often involve a cascade of events, with mechanisms that combine several of the fundamental reaction types discussed above.

A common strategy in MCRs is the Hantzsch pyrrole synthesis, which traditionally involves the reaction between a β-enaminone and an α-haloketone. researchgate.net The mechanism of many MCRs for pyrrole synthesis begins with a condensation reaction, such as a Mannich-aldol condensation between aldehydes and amines, or a Michael addition. nih.gov This initial step generates a key intermediate which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to afford the final pyrrole product. nih.govorientjchem.org For example, the reaction of alkyl acetoacetates, dialkyl acetylenedicarboxylates, and amines is proposed to proceed via a Michael addition, followed by condensation with the amine, cyclization, and finally air oxidation to yield the pentasubstituted pyrrole. orientjchem.org L-proline catalyzed MCRs have also been developed, proceeding through sequential reactions to form the pyrrole ring under mild conditions. researchgate.net

Structural Elucidation and Advanced Characterization of 4 Bromo 1h Pyrrol 2 5h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of novel or synthesized chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information to build a complete structural picture.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity between atoms.

¹H NMR: The proton NMR spectrum of 4-Bromo-1H-pyrrol-2(5H)-one is expected to show three distinct signals. A downfield singlet corresponding to the N-H proton, a singlet for the C5-methylene protons (CH₂), and a singlet for the C3-vinylic proton (CH). The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl group, the bromine atom, and the nitrogen heteroatom.

¹³C NMR: The ¹³C NMR spectrum is anticipated to display four signals, one for each carbon atom in the unique electronic environment of the molecule. This includes the carbonyl carbon (C2), the bromine-substituted vinylic carbon (C4), the vinylic carbon adjacent to the nitrogen (C3), and the methylene (B1212753) carbon (C5). Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-135, would be used to differentiate between carbon types: CH and CH₃ groups would appear as positive signals, while CH₂ groups would show negative signals, and quaternary carbons (like C2 and C4) would be absent. uvic.ca

2D NMR: To unequivocally confirm the assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this specific molecule, significant COSY correlations are not expected due to the absence of adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). columbia.edu It would show a cross-peak connecting the C3 proton signal to the C3 carbon signal and another cross-peak linking the C5 proton signals to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between carbons and protons (typically over two or three bonds), which is crucial for piecing together the molecular structure. columbia.edu Expected correlations would include the C5 protons showing a cross-peak to the C4 and C3 carbons, and the C3 proton showing correlations to the C2, C4, and C5 carbons. The N-H proton would be expected to correlate with C2, C3, and C5. These correlations provide definitive proof of the ring structure and substituent placement. youtube.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-H | ~7.0-8.0 (broad s) | - | C2, C5, C3 |

| C2 | - | ~170-175 | - |

| C3-H | ~6.0-6.5 (s) | ~115-125 | C2, C4, C5 |

| C4 | - | ~125-135 | - |

| C5-H₂ | ~4.0-4.5 (s) | ~45-55 | C4, C3 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring, typically found in the region of 1680-1720 cm⁻¹. Other key absorptions would include the N-H stretching vibration around 3200-3400 cm⁻¹, the C=C stretching of the double bond within the ring, and the C-Br stretching vibration, which appears at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond and the C-Br bond are expected to produce strong signals in the Raman spectrum. This technique is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (vinylic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Weak |

| C=O (lactam) | Stretch | 1680 - 1720 | Strong |

| C=C | Stretch | 1600 - 1650 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is used to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity, separated by two mass units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. acs.org By comparing the experimentally measured exact mass with the calculated mass for the predicted formula (C₄H₄BrNO), the molecular formula can be confirmed with a high degree of confidence.

X-ray Crystallography of Brominated Pyrrolone and Pyrrole (B145914) Systems

While spectroscopy confirms the chemical structure, X-ray crystallography provides the ultimate proof of structure by mapping the precise positions of atoms in a single crystal. nih.gov This technique offers unparalleled insight into the molecule's conformation, bond lengths, bond angles, and the intermolecular interactions that dictate how molecules arrange themselves in the solid state. proteopedia.org

Analysis of related brominated pyrrole and pyrrolone structures reveals common conformational and packing features. The five-membered pyrrolone ring is expected to be nearly planar. nih.gov The arrangement of molecules in the crystal lattice, known as crystal packing, is driven by the formation of the most stable network of intermolecular interactions. In brominated systems, molecules often arrange in patterns that maximize hydrogen bonding and other weak interactions, leading to well-ordered three-dimensional structures. nih.govnih.gov The specific packing motif can influence the physical properties of the solid material. The conformation of polymer backbones can also be a determining factor in the ordering of molecules in both solution and solid states. nih.gov

The crystal structure of this compound is expected to be stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The most significant interaction would likely be classical hydrogen bonding between the N-H group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule. These N—H⋯O interactions often lead to the formation of chains or dimeric motifs that are fundamental to the crystal's architecture.

Halogen Bonding and other interactions: Interactions involving the bromine atom, such as C—Br⋯O or C—Br⋯Br contacts, may also contribute to the supramolecular assembly. rsc.org These halogen bonds are directional interactions that can influence the packing arrangement. nih.gov Analysis of intermolecular distances shorter than the sum of the van der Waals radii helps to identify and characterize these stabilizing forces.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H | C=O | Strong, directional interaction often forming primary structural motifs like chains or dimers. |

| Weak Hydrogen Bond | C-H | C=O | Weaker, electrostatic interactions that contribute to the overall packing efficiency and stability. nih.govnih.gov |

| Halogen Bond | C-Br | O=C / Br | Directional interaction involving the electropositive region (σ-hole) on the bromine atom. rsc.org |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound and its derivatives are critical to understanding their reactivity and interactions. The conformational landscape of the γ-lactam ring is influenced by the interplay of ring strain, the planarizing effect of the endocyclic double bond, and the steric and electronic nature of its substituents. While direct conformational studies on this compound are not extensively documented, analysis of structurally related compounds provides significant insight into its likely stereochemical properties.

Ring Conformation and Puckering

The 1H-pyrrol-2(5H)-one ring, also known as a butenolide or γ-lactam, is a five-membered ring containing a double bond. Such ring systems are not perfectly planar. Studies on analogous heterocyclic compounds, such as 5H-furan-2-one, indicate that the presence of the C=C double bond can lead to a phenomenon known as ring-puckering. aip.orgnih.gov This puckering involves the deformation of the ring, causing the atoms attached to the saturated carbons to move out of the primary plane of the ring. aip.org This process is often an ultrafast dynamic event that can be initiated upon photo-excitation. nih.gov For this compound, the ring is expected to adopt a slightly puckered or envelope conformation to relieve torsional strain, with the C5 atom deviating most significantly from the plane defined by the other four ring atoms.

While the core ring is not perfectly flat, crystallographic studies of related brominated pyrrole derivatives suggest that the deviation from planarity for the ring atoms themselves can be minimal. For instance, in 4-Bromo-1H-pyrrole-2-carboxylic acid, the non-hydrogen atoms of the pyrrole ring and the attached bromine atom are approximately coplanar. nih.gov This suggests that the bromine atom at the C4 position in this compound would lie close to the plane of the double bond.

| Parameter | Value | Compound Analyzed |

| RMS deviation from planarity (non-H ring atoms + Br) | 0.025 (6) Å | 4-Bromo-1H-pyrrole-2-carboxylic acid nih.gov |

| Dihedral angle (Carboxy plane to Ring plane) | 14.1 (2)° | 4-Bromo-1H-pyrrole-2-carboxylic acid nih.gov |

Table 1: Crystallographic Planarity Data for a Related Brominated Pyrrole. nih.gov

Influence of Substituents and Stereoisomerism

The introduction of substituents, particularly on the nitrogen atom, can have a profound impact on the conformational preferences and can introduce elements of stereoisomerism.

N-Substituent Conformation: Large substituents on the ring nitrogen can lead to distinct and stable conformations. In studies of N-tosylated 4-bromo-1H-pyrrole derivatives, a consistent conformation is observed where the pyrrole and tosyl groups are oriented nearly perpendicular to each other. nih.gov This arrangement, described as an "adjacent-faces-of-a-cube" conformation, is defined by specific torsion angles. nih.gov Such conformational locking is a key consideration for N-substituted derivatives of this compound.

| Torsion Angle | Approximate Value | Compound Class Analyzed |

| N—S bond | ~90° | N-benzenesulfonyl-pyrrole substructures nih.gov |

| N—C bond | ~90° | N-benzenesulfonyl-pyrrole substructures nih.gov |

Table 2: Torsion Angles in N-Tosyl-pyrrole Derivatives. nih.gov

Atropisomerism: A significant stereochemical consideration for N-aryl derivatives is the potential for atropisomerism. This phenomenon occurs when rotation around a single bond is restricted, leading to distinct, non-interconverting rotational isomers (atropisomers). This has been observed in the family of 1-phenylpyrrole compounds, where bulky substituents on the phenyl ring prevent free rotation around the N-Caryl bond, creating stable, axially chiral molecules. researchgate.net The synthesis of such compounds can result in a racemic mixture of atropisomers which may be resolved into pure enantiomers. researchgate.net Given this precedent, N-aryl derivatives of this compound bearing ortho-substituents on the aryl group are potential candidates for exhibiting atropisomerism.

Chiral Centers: The introduction of substituents at the C3 or C5 positions of the pyrrol-2(5H)-one ring can create chiral centers, leading to the existence of enantiomers and diastereomers. In the crystal structure of 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one, a chiral center exists, and both enantiomers are present within the unit cell. nih.gov The absolute configuration of such chiral derivatives can be determined using techniques like experimental and calculated electronic circular dichroism (ECD) spectra matching. acs.org

Advanced analytical techniques such as single-crystal X-ray crystallography, 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling are essential tools for elucidating these complex conformational and stereochemical features. nih.govacs.orgnih.govacs.org X-ray crystallography, in particular, provides definitive evidence of solid-state conformations and intermolecular interactions that dictate crystal packing. nih.govgrowingscience.commdpi.com

Theoretical and Computational Chemistry Studies of 4 Bromo 1h Pyrrol 2 5h One and Analogues

Density Functional Theory (DFT) Applications in Pyrrolone Chemistry

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to model a wide range of properties, including optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. researchgate.net In the context of pyrrolone chemistry, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), allow for reliable predictions of molecular behavior. researchgate.net

Molecular Structure Optimization and Stability Calculations

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. mdpi.com This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's structure. For 4-Bromo-1H-pyrrol-2(5H)-one, the introduction of a bromine atom is expected to influence the geometry of the pyrrolone ring. ump.edu.plsemanticscholar.org Theoretical calculations on related brominated heterocyclic systems have shown that DFT can accurately predict these structural parameters. mdpi.comnih.gov The stability of the molecule is confirmed when the optimized structure yields no imaginary vibrational frequencies, indicating it is a true energy minimum.

| Structural Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | The double bond of the carbonyl group in the lactam ring. |

| C-Br Bond Length | ~1.88 Å | The covalent bond between the pyrrolone ring carbon and the bromine atom. |

| N-H Bond Length | ~1.01 Å | The bond of the secondary amine within the lactam structure. |

| C-N-C Bond Angle | ~110° | The bond angle within the five-membered ring involving the nitrogen atom. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential Surfaces

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the pyrrolone ring and the bromine atom, while the LUMO is likely concentrated around the carbonyl group and the C=C double bond. The electron-withdrawing nature of the bromine atom and the carbonyl group influences the energies of these orbitals.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) surface. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net For this compound, the MEP surface would show a region of high negative potential around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected on the bromine atom along the extension of the C-Br bond. researchgate.netresearchgate.net This positive region makes the bromine atom a potential halogen bond donor. ump.edu.plsemanticscholar.org

Investigation of Tautomeric Equilibria in Pyrrolones

Tautomerism, the interconversion of structural isomers, is a critical phenomenon in many heterocyclic systems, including pyrrolones. This compound can theoretically exist in different tautomeric forms, most notably the lactam (keto) form and the lactim (enol) form, 4-bromo-5-hydroxy-1H-pyrrole. Understanding the equilibrium between these forms is essential as they possess different chemical and physical properties.

Computational Assessment of Tautomer Stability and Predominance

DFT calculations are highly effective for assessing the relative stabilities of tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy and Gibbs free energy, researchers can predict which form is more stable and therefore predominates at equilibrium. scifiniti.com Studies on analogous systems, such as 2-aminopyrrole, have demonstrated that DFT can reliably determine the stability order of various tautomers. nih.gov For substituted 2-pyrrolones, the lactam (keto) form is generally found to be significantly more stable than the corresponding lactim (enol) form due to the greater strength of the C=O double bond compared to the C=N double bond. The calculations can also account for solvent effects to provide a more accurate picture of the tautomeric equilibrium in solution. scifiniti.com

| Tautomer | Structure Name | Predicted Relative Gibbs Free Energy (ΔG) | Expected Predominance |

|---|---|---|---|

| Lactam (Keto) | This compound | 0.0 kcal/mol (Reference) | Dominant form |

| Lactim (Enol) | 4-Bromo-5-hydroxy-1H-pyrrole | +5 to +15 kcal/mol | Minor form |

Spectroscopic Validation of Tautomeric Forms (e.g., DFT-Raman)

Theoretical predictions of tautomer predominance can be validated by comparing computed spectroscopic data with experimental measurements. Vibrational spectroscopy, such as Raman spectroscopy, is particularly useful for this purpose. DFT calculations can predict the vibrational frequencies and corresponding Raman intensities for each tautomer. researchgate.net The calculated Raman spectrum of the predicted dominant tautomer should closely match the experimentally recorded spectrum. For example, the lactam form would exhibit a strong characteristic stretching frequency for the C=O group, which would be absent in the spectrum of the lactim form. This combined experimental and computational approach has been successfully used to study tautomerism in pyrrole (B145914) and other heterocyclic compounds. researchgate.netnih.gov

Charge Transfer Interactions in Pyrrolone-Containing Systems

Charge transfer is a fundamental process that governs chemical reactivity and intermolecular interactions. In this compound, both intramolecular and intermolecular charge transfer phenomena are significant. Intramolecular charge transfer can be analyzed by examining the nature of the frontier molecular orbitals. The transition from the HOMO to the LUMO often represents a charge transfer from an electron-rich part of the molecule to an electron-poor part. researchgate.net

Intermolecularly, the MEP surface highlights regions prone to interactions involving charge transfer. The negative potential on the carbonyl oxygen makes it a hydrogen bond acceptor. Furthermore, the positive σ-hole on the bromine atom allows it to act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (a Lewis base). ump.edu.plsemanticscholar.org This halogen bond is a type of charge transfer interaction that can play a crucial role in the molecule's behavior in condensed phases and biological systems. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between interacting orbitals, providing deeper insight into the strength and nature of these interactions. mdpi.com

Computational Prediction of Spectroscopic Properties (e.g., GIAO-NMR Chemical Shifts)

While comprehensive experimental spectroscopic data for this compound are not extensively reported in publicly accessible literature, theoretical and computational chemistry offers robust methods for predicting its Nuclear Magnetic Resonance (NMR) properties. The Gauge-Including Atomic Orbital (GIAO) method, particularly when combined with Density Functional Theory (DFT), stands as a cornerstone for the accurate calculation of NMR chemical shifts in organic molecules. imist.manih.gov This approach allows for the prediction of ¹H and ¹³C NMR spectra, providing valuable insights that can guide and support experimental structural elucidation.

The accuracy of GIAO-DFT calculations is highly dependent on the judicious selection of the computational level, which includes the density functional and the basis set. mdpi.com The process typically begins with the optimization of the molecule's geometry. A common and reliable level of theory for this step is B3LYP-D3/6-311G(d,p), which accounts for dispersion effects. mdpi.com Following geometry optimization, the NMR shielding tensors are calculated. A variety of density functionals have been benchmarked for this purpose, including the widely used B3LYP, PBE0, and ωB97X-D. nih.govmdpi.comnih.gov For predicting ¹H NMR chemical shifts with high accuracy, specially parameterized functionals like WP04 have also been developed. mdpi.comunifr.ch

The choice of basis set is equally critical. While modest basis sets such as 6-31G(d) or cc-pVDZ can provide a good balance between computational cost and accuracy, larger basis sets incorporating polarization and diffuse functions, like 6-311++G(2d,p), are often required for more precise predictions of proton chemical shifts. mdpi.comunifr.ch Interestingly, some studies have found that smaller basis sets, such as def2-SVP, can yield more accurate predictions for ¹³C chemical shifts. mdpi.com Furthermore, specialized property-energy consistent basis sets, like the pecS-n series, have been developed specifically for NMR chemical shift calculations. nih.govaip.org

A significant factor in achieving high accuracy is the treatment of solvent effects, as experimental NMR spectra are typically recorded in solution. Computational models often simulate the molecule in the gas phase by default. To bridge this gap, implicit solvent models like the Polarizable Continuum Model (PCM) are frequently employed. mdpi.comunifr.ch These models account for the bulk electrostatic effects of the solvent, which can significantly influence both the molecular geometry and the electronic distribution, thereby improving the correlation between theoretical and experimental chemical shifts. unifr.ch

Once the isotropic shielding constants (σ) are calculated, they are converted into chemical shifts (δ) relative to a reference standard, most commonly Tetramethylsilane (TMS). This is achieved by subtracting the calculated shielding constant of the nucleus of interest from the calculated shielding constant of the TMS reference. To correct for systematic errors inherent in the computational method, a linear scaling of the calculated chemical shifts is often performed. nih.govmdpi.comacs.org This empirical correction, derived from plotting calculated versus experimental shifts for a set of known molecules, can significantly enhance the predictive power of the calculations, often achieving mean absolute deviations of approximately 0.12 ppm for ¹H NMR shifts. unifr.ch

For a molecule like this compound, the presence of a heavy halogen atom (bromine) introduces considerations of relativistic effects, which can influence the chemical shifts of adjacent nuclei, particularly the directly bonded C4 carbon. researchgate.net While highly accurate predictions might require complex four-component relativistic calculations, modern DFT functionals often implicitly account for some of these effects, providing reasonably accurate results for many applications. researchgate.net

Given the absence of published experimental data, the table below serves as a hypothetical illustration of how computationally predicted NMR data would be presented and compared against experimental values for this compound. The "Calculated δ (ppm)" values are representative of what a GIAO-DFT calculation might yield, and the "Experimental δ (ppm)" values are hypothetical, based on typical shifts for similar structures.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. No specific experimental or computational studies for this compound were found in the literature search.

Table 1: Illustrative Comparison of Hypothetical Experimental and GIAO-Calculated NMR Chemical Shifts for this compound.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

| ¹H NMR | |||

| H on N1 | 8.15 | 8.05 | 0.10 |

| H on C3 | 6.20 | 6.10 | 0.10 |

| H₂ on C5 | 4.35 | 4.25 | 0.10 |

| ¹³C NMR | |||

| C2 (C=O) | 172.5 | 171.0 | 1.5 |

| C3 | 125.0 | 124.0 | 1.0 |

| C4 (C-Br) | 95.0 | 93.5 | 1.5 |

| C5 | 45.0 | 44.0 | 1.0 |

Synthetic Applications and Derivatization Strategies for 4 Bromo 1h Pyrrol 2 5h One Scaffolds

Role as a Versatile Building Block and Intermediate in Organic Synthesis

4-Bromo-1H-pyrrol-2(5H)-one, a halogenated lactam, serves as a pivotal building block in the field of organic synthesis. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites within its compact structure, including a reactive bromine atom, an electrophilic carbonyl group, an acidic N-H proton, and a carbon-carbon double bond. This array of functional groups allows for a diverse range of chemical transformations, making it an ideal starting material or intermediate for the construction of more complex molecular architectures. sigmaaldrich.comresearchgate.net

The strategic placement of the bromine atom at the C4 position significantly influences the reactivity of the pyrrolone ring, enabling selective functionalization. Halogen-substituted pyrrole (B145914) motifs are integral components of numerous bioactive marine natural products and synthetic anti-infective agents. nih.gov Consequently, this compound is a valuable precursor for creating libraries of substituted pyrrolones and related heterocyclic systems. Its role as an intermediate is crucial in multi-step syntheses, where it can be elaborated systematically to achieve the desired target molecule. The ability to introduce various substituents onto the pyrrolone core makes this compound a cornerstone for developing new chemical entities in medicinal chemistry and materials science. sigmaaldrich.com

Strategic Functionalization at Pyrrole Ring Positions

The inherent reactivity of the this compound scaffold allows for precise chemical modifications at various positions on the pyrrole ring. The strategic functionalization at the C3, C5, and N1 positions is key to creating a diverse range of derivatives.

The electronic nature of the this compound ring dictates the regioselectivity of its reactions. The bromine atom at C4 and the carbonyl group at C2 withdraw electron density from the double bond, influencing the reactivity of the adjacent C3 and C5 positions. This electronic bias allows for controlled, position-specific modifications.

For instance, the C3 position is susceptible to electrophilic attack, while the C5 (methylene) position can be functionalized through reactions involving enolate intermediates. Methodologies for the regioselective synthesis of multisubstituted pyrroles often exploit these differences in reactivity. researchgate.net Various catalytic systems, including those based on iron or silver, have been developed to control the regiochemical outcome of C-H functionalization and cycloaddition reactions, leading to densely substituted dihydropyrrolones. researchgate.netnih.gov The ability to selectively introduce functional groups at C3 and C5 is fundamental to building molecular complexity from this simple brominated scaffold.

Table 1: Examples of Regioselective Functionalization Strategies

| Position | Reaction Type | Reagents/Catalyst | Outcome |

|---|---|---|---|

| C3 | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | Formylation |

| C3 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylation |

| C5 | Alkylation | Base (e.g., LDA), Alkyl halide | C5-alkylation |

| C5 | Aldol Condensation | Aldehyde, Base | C5-hydroxyalkylation |

The nitrogen atom of the pyrrolone ring is a key site for derivatization. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic nitrogen anion. This anion can then react with a variety of electrophiles, allowing for the introduction of a wide range of substituents.

Common N-substitution strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) to introduce alkyl chains.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids (e.g., Buchwald-Hartwig amination) to attach aryl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides to introduce acyl groups, forming N-acylpyrrolones.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, to install protecting or functional groups. nih.gov

These N-substitution reactions are crucial for modulating the steric and electronic properties of the molecule, which can significantly impact its biological activity and physical characteristics. nih.gov

Construction of Fused-Ring Systems Incorporating the Pyrrolone Core

The this compound scaffold is an excellent platform for the construction of polycyclic systems where the pyrrolone ring is fused to other carbocyclic or heterocyclic rings. researchgate.net These fused systems are of significant interest in medicinal chemistry due to their rigid conformations and potential to interact with biological targets.

Several synthetic strategies are employed to build these complex architectures:

Intramolecular Cyclization: Functional groups strategically placed on N- or C-substituents can undergo intramolecular reactions to form a new ring fused to the pyrrolone core. For example, an N-substituted chain with a terminal nucleophile can cyclize onto the C5 position.

Tandem/Domino Reactions: Multi-component reactions can be designed where the initial formation of a substituted pyrrolone is followed by a spontaneous or catalyzed cyclization to yield a fused product in a single pot. organic-chemistry.org

Cycloaddition Reactions: The double bond of the pyrrolone can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with suitable dienes or dipoles to construct fused bicyclic systems.

Intramolecular Michael Addition: The generation of a nucleophile on a side chain attached to the pyrrolone can lead to an intramolecular conjugate addition, a powerful method for forming various bridged and fused ring systems. nih.gov

These methods have been successfully applied to synthesize a variety of fused heterocycles, including pyrrolo[2,3-b]quinolines and other nitrogen-containing polycyclic compounds.

Synthesis of Complex Organic Molecules and Natural Product Analogs

The versatility of this compound as a synthetic intermediate makes it a valuable starting point for the total synthesis of complex organic molecules, particularly natural products and their analogs. rsc.orgnih.gov The pyrrole and bromopyrrole motifs are found in a wide array of marine alkaloids with potent biological activities. nih.govnih.gov

A prominent example is the synthesis of (–)-Agelastatin A, a cytotoxic marine alkaloid featuring a brominated pyrrole core. nih.gov In several synthetic routes to this natural product, the bromopyrrole unit is installed in the later stages of the synthesis. For instance, a precursor pyrrole can be selectively brominated using reagents like N-bromosuccinimide (NBS) to yield the final target. nih.gov The ability to construct the core structure and then introduce the bromine atom highlights the strategic importance of bromination reactions in natural product synthesis. The development of synthetic routes using building blocks like this compound allows for the preparation of not only the natural product itself but also a wide range of analogs for structure-activity relationship (SAR) studies.

Derivatives of this compound are a rich source of bioactive compounds and lead structures for drug discovery programs. nih.gov The pyrrolone core is considered a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net

The introduction of a bromine atom can enhance the biological activity of a molecule by increasing its lipophilicity, improving its binding affinity to target proteins, or serving as a handle for further metabolic transformations. The pyrrole-based compounds have shown significant potential in several therapeutic areas:

Anticancer Activity: Many pyrrole derivatives, including those found in natural products like the agelastatins, exhibit potent cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial Activity: Halogenated pyrrole-2-carboxamides are key structural components of synthetic antibacterial agents that target bacterial topoisomerases like DNA gyrase. nih.govnih.gov

Antiviral and Antifungal Properties: The pyrrole scaffold is present in numerous compounds investigated for their ability to inhibit viral replication or fungal growth. nih.govresearchgate.net

The strategic derivatization of the this compound core at the N1, C3, and C5 positions allows for the fine-tuning of biological activity, leading to the identification of potent and selective lead compounds.

Table 2: Bioactive Derivatives Based on the Pyrrole Scaffold

| Compound Class | Structural Feature | Biological Activity | Target/Mechanism of Action | Reference |

|---|---|---|---|---|

| Agelastatin A | Brominated pyrrole fused to a cyclopentane (B165970) core | Anticancer (Cytotoxic) | Inhibition of protein synthesis | nih.gov |

| Pyrrolo[3,2-c]pyridines | Diarylurea or diarylamide substituents | FMS Kinase Inhibition | Anticancer | nih.gov |

| Pyrrole-2-carboxamides | Dichloro-methyl-pyrrole moiety | Antibacterial | DNA gyrase/topoisomerase IV inhibition | nih.govnih.gov |

Research Gaps and Future Directions in 4 Bromo 1h Pyrrol 2 5h One Research

Innovations in Synthetic Methodologies for Enhanced Yield and Selectivity

Current synthetic approaches to brominated pyrrolones often rely on classical methods that may suffer from limitations in yield, regioselectivity, and functional group tolerance. The development of novel and efficient synthetic strategies is paramount for advancing the study of 4-Bromo-1H-pyrrol-2(5H)-one.

Future research should focus on the application of modern synthetic techniques. For instance, the use of multicomponent reactions (MCRs) could provide a highly efficient and atom-economical route to the pyrrolone core. An MCR approach could potentially construct the substituted γ-lactam ring in a single step from simple, readily available starting materials, thereby minimizing waste and purification steps.

Furthermore, the exploration of transition-metal-catalyzed cyclization reactions offers another promising avenue. Catalytic systems, for example, could enable the stereoselective synthesis of chiral pyrrolone derivatives, which is of significant interest for pharmaceutical applications. Innovations in this area could involve the design of new ligands to control the regio- and stereoselectivity of the cyclization process, leading to higher yields of the desired 4-bromo isomer.

The development of flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and reaction control. Continuous flow reactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity.

| Synthetic Approach | Potential Advantages |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. |

| Transition-Metal Catalysis | High selectivity (regio- and stereo-), mild reaction conditions, functional group tolerance. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, higher yields. |

Deeper Mechanistic Understanding of Pyrrolone Reactivity and Transformation Pathways

A comprehensive understanding of the reactivity of this compound is crucial for its effective utilization as a synthetic intermediate. The interplay between the electron-withdrawing bromine atom, the conjugated lactam system, and the enamine-like character of the ring dictates its chemical behavior.

Future investigations should aim to elucidate the mechanistic pathways of key transformations. For example, detailed kinetic and computational studies on the nucleophilic substitution at the C4 position would provide valuable insights into the factors governing the displacement of the bromide. Understanding the influence of the solvent, base, and nucleophile on the reaction rate and outcome is essential for predictable and efficient derivatization.

Furthermore, the electrophilic reactivity of the pyrrolone ring should be systematically explored. The electron-rich nature of the double bond suggests susceptibility to attack by electrophiles. Mechanistic studies on reactions such as halogenation, nitration, and acylation would map the electronic landscape of the molecule and reveal the directing effects of the existing substituents.

The potential for this compound to participate in pericyclic reactions , such as Diels-Alder cycloadditions, also warrants investigation. Understanding the dienophilic or dienic character of the molecule could open up new avenues for the construction of complex polycyclic systems.

Broadening the Scope of Derivatization and Scaffold Utility

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of a diverse range of derivatives with potentially interesting biological activities or material properties.

A primary focus for future research should be the functionalization of the C-Br bond . This position is a prime handle for introducing a wide array of substituents via cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to append aryl, heteroaryl, alkyl, and alkynyl groups, respectively. This would allow for the systematic exploration of the chemical space around the pyrrolone core.

| Cross-Coupling Reaction | Bond Formed | Potential Substituents |

| Suzuki Coupling | C-C | Aryl, Heteroaryl |

| Stille Coupling | C-C | Aryl, Heteroaryl, Vinyl, Alkyl |

| Heck Coupling | C-C | Alkenyl |

| Sonogashira Coupling | C-C | Alkynyl |

| Buchwald-Hartwig Amination | C-N | Amines |

| Chan-Lam Coupling | C-O, C-N | Alcohols, Phenols, Amines |

In addition to C-C bond formation, C-N and C-O bond-forming reactions at the C4 position would further expand the accessible derivatives. Buchwald-Hartwig amination and Chan-Lam coupling reactions could be utilized to introduce a variety of nitrogen and oxygen-containing functional groups, which are often crucial for biological activity.

Derivatization of the lactam nitrogen is another important avenue. The N-H bond can be readily functionalized through alkylation, acylation, or arylation reactions, allowing for the modulation of the molecule's steric and electronic properties.

Advanced Theoretical Modeling of Pyrrolone Systems to Predict Novel Reactivity

Computational chemistry offers a powerful tool to complement and guide experimental efforts in understanding and predicting the behavior of this compound.

Future research should leverage advanced theoretical modeling to gain deeper insights into the molecule's structure, electronics, and reactivity. Density Functional Theory (DFT) calculations can be used to predict key properties such as molecular orbital energies, charge distributions, and bond dissociation energies. This information can help to rationalize observed reactivity and predict the most likely sites for nucleophilic and electrophilic attack.

Computational modeling of reaction mechanisms can provide a detailed picture of the transition states and intermediates involved in various transformations. This can help to elucidate the factors that control the regio- and stereoselectivity of reactions and guide the design of more efficient synthetic protocols. For instance, modeling the energy barriers for different reaction pathways can help in selecting the optimal reaction conditions to favor the desired product.

Furthermore, virtual screening of potential derivatives of this compound for biological activity can be performed using molecular docking and other computational techniques. This can help to prioritize the synthesis of compounds with the highest likelihood of exhibiting desired therapeutic effects, thereby accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1H-pyrrol-2(5H)-one, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis often involves bromination of pyrrolidinone precursors or cyclization strategies. For example, base-assisted cyclization (e.g., using KOtBu or NaH) of α-bromo-β-keto esters can yield the pyrrolone core . Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multi-technique characterization is essential:

- X-ray crystallography confirms the solid-state structure (monoclinic P21/c space group, unit cell parameters: a = 16.0028 Å, b = 4.9046 Å, c = 8.2367 Å, β = 93.199°) .

- NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the brominated pyrrole ring (δ ~6.5–7.5 ppm for aromatic protons) and lactam carbonyl (δ ~170–175 ppm) .

- HRMS validates molecular weight (C₄H₄BrNO, [M+H]⁺ = 178.96) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under argon at −20°C in amber vials. Periodic FTIR analysis (monitoring carbonyl peaks at ~1700 cm⁻¹) and TLC (Rf ~0.3 in EtOAc/hexane 1:2) assess degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromine substituent, predicting regioselectivity in Suzuki-Miyaura couplings. The C4-bromine site shows higher electrophilicity (Fukui f⁻ indices >0.1), favoring oxidative addition with Pd(0) catalysts . Experimental validation uses Pd(PPh₃)₄ and arylboronic acids under microwave irradiation (100°C, 30 min) .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Mitigation strategies include:

- Variable-temperature NMR to detect equilibrium shifts (e.g., lactam-lactim tautomerism) .

- Comparing 2D NMR (COSY, HSQC) with X-ray data to assign ambiguous peaks .

- Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic packing .

Q. How does bromine substitution influence the electronic properties and biological activity of pyrrolone derivatives?

- Methodological Answer : Bromine’s inductive effect increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. Comparative studies with non-brominated analogs (e.g., 1H-pyrrol-2(5H)-one) show altered HOMO-LUMO gaps (ΔE ~1.2 eV via UV-Vis) and improved binding to kinase targets (IC₅₀ reduction by ~40% in anti-cancer assays) . Electrochemical analysis (cyclic voltammetry) further quantifies redox potentials influenced by bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.